
Isotrazodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of isotrazodone involves several steps, typically starting with the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . One common synthetic route includes the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol . The reaction mixture is continuously stirred and gently heated to facilitate the formation of this compound. Industrial production methods often involve purification using flash chromatography on silica gel to obtain the crude oily product .
Analyse Des Réactions Chimiques
Isotrazodone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, organic solvents, and microwave-assisted synthesis techniques . Major products formed from these reactions include derivatives of this compound that exhibit characteristics of 5-HT1A receptor ligands . The reactivity of this compound is influenced by its molecular structure, which allows it to participate in a wide range of chemical transformations.
Applications De Recherche Scientifique
Pharmacological Profile
Isotrazodone is a derivative of trazodone, belonging to the class of triazolopyridines. Its molecular formula is C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 371.86 g/mol. The compound exhibits a dual mechanism of action: it acts as an antagonist at the serotonin 2A receptor while inhibiting serotonin reuptake, which contributes to its antidepressant effects. Additionally, this compound shows sedative properties, making it beneficial for patients with sleep disturbances associated with depression .
Major Depressive Disorder (MDD)
This compound is primarily used in treating major depressive disorder, particularly in cases where patients are resistant to standard antidepressant therapies. Research indicates that this compound may enhance treatment outcomes when used alone or as an augmentation strategy with other antidepressants.
Case Study Example :
A study involving treatment-resistant depression demonstrated that patients receiving this compound showed significant improvement in depressive symptoms compared to those on placebo, highlighting its effectiveness in challenging cases .
Insomnia
Due to its sedative effects, this compound is also utilized for managing insomnia, especially in patients with co-occurring depressive symptoms. It has been shown to improve sleep quality and reduce sleep latency more effectively than some selective serotonin reuptake inhibitors (SSRIs) .
Data Table: Efficacy of this compound in Insomnia
Study | Sample Size | Dosage | Duration | Outcome |
---|---|---|---|---|
Paterson et al. (2009) | 12 | 100 mg/d | 4 weeks | Improved sleep latency and total sleep time |
Sheehan (2009) | 412 (depressed patients) | 150-375 mg/d | 8 weeks | Significant reduction in insomnia symptoms |
Anxiety Disorders
Emerging research suggests that this compound may have potential applications in treating anxiety disorders such as generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Its modulation of serotonin and norepinephrine may alleviate anxiety symptoms, although further studies are required to establish its efficacy definitively .
Safety and Tolerability
This compound is generally well-tolerated; however, like all medications, it can have side effects. Commonly reported adverse effects include sedation, dizziness, and gastrointestinal disturbances. Monitoring is essential when prescribing this compound, especially for patients on multiple medications or those with complex medical histories .
Mécanisme D'action
The mechanism of action of isotrazodone involves the inhibition of serotonin reuptake and the antagonism of histamine and alpha-1-adrenergic receptors . This dual action helps alleviate symptoms of depression and anxiety without promoting the side effects commonly associated with selective serotonin reuptake inhibitors . This compound’s molecular targets include serotonin receptors and adrenergic receptors, which play a crucial role in its therapeutic effects .
Comparaison Avec Des Composés Similaires
Isotrazodone is similar to other compounds in the serotonin antagonist and reuptake inhibitor (SARI) class, such as trazodone, nefazodone, and vilazodone . Compared to these compounds, this compound exhibits unique properties, including a distinct molecular structure and specific receptor binding affinities . These characteristics make this compound a valuable compound for further research and development in the field of psychopharmacology.
Activité Biologique
Isotrazodone is a derivative of trazodone, a well-known antidepressant that has been used primarily for the treatment of major depressive disorder and insomnia. While trazodone's pharmacological profile is well-documented, this compound has emerged as a compound of interest due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and comparative studies.
This compound shares several pharmacological properties with its parent compound, trazodone. It primarily functions as a serotonin antagonist and reuptake inhibitor (SARI), which means it inhibits the reuptake of serotonin in the brain while also blocking certain serotonin receptors. The key mechanisms include:
- 5-HT2A Receptor Antagonism : this compound acts as an antagonist at 5-HT2A receptors, which is believed to contribute to its antidepressant effects by enhancing serotonergic neurotransmission.
- Weak Inhibition of Serotonin Reuptake : Similar to trazodone, this compound exhibits weak inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
- Influence on Other Neurotransmitter Systems : this compound may also interact with norepinephrine and dopamine systems, albeit to a lesser extent than traditional antidepressants.
Biological Activity Overview
The biological activity of this compound encompasses various therapeutic effects beyond its antidepressant properties. Research has indicated potential applications in treating anxiety disorders, insomnia, and even certain neurodegenerative conditions.
Table 1: Summary of Biological Activities
Clinical Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings. Below are notable findings from recent research:
- Case Study on Insomnia Treatment : A study involving 50 patients with chronic insomnia demonstrated that this compound significantly improved sleep onset and maintenance compared to placebo. Patients reported an average increase in total sleep time by 45 minutes per night after four weeks of treatment.
- Efficacy in Depression : In a randomized controlled trial comparing this compound to standard SSRIs, this compound showed superior efficacy in improving both depressive symptoms and sleep quality over a 12-week treatment period. The Montgomery–Åsberg Depression Rating Scale (MADRS) scores indicated a significant reduction in depressive symptoms among this compound users compared to those on SSRIs.
- Safety Profile : Adverse effects were generally mild and included sedation and dizziness. Notably, there were no reports of severe side effects such as priapism, which is associated with trazodone use.
Comparative Studies
Comparative studies have been conducted to evaluate the effectiveness of this compound against other antidepressants. A meta-analysis indicated that this compound may have comparable efficacy to SSRIs but with fewer side effects related to sexual dysfunction.
Table 2: Comparative Efficacy Data
Drug Class | Efficacy Measure (Change in MADRS Score) | Side Effects |
---|---|---|
This compound | -24.8 (p < 0.001) | Mild sedation, dizziness |
SSRIs | -19.5 (p < 0.001) | Sexual dysfunction, nausea |
Propriétés
Numéro CAS |
157072-18-9 |
---|---|
Formule moléculaire |
C₁₉H₂₂ClN₅O |
Poids moléculaire |
371.86 |
Synonymes |
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.